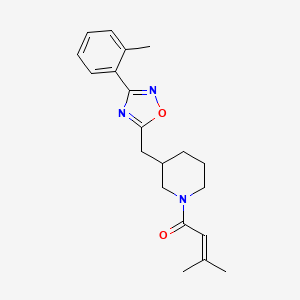

3-Methyl-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)but-2-en-1-one

描述

3-Methyl-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)but-2-en-1-one is a structurally complex small molecule featuring a 1,2,4-oxadiazole ring substituted with an o-tolyl group (ortho-methylphenyl), a piperidine moiety, and a conjugated enone system. The oxadiazole ring is a heterocyclic scaffold known for its metabolic stability and bioisosteric properties, often utilized in medicinal chemistry to mimic ester or amide functionalities . The o-tolyl substituent introduces steric and electronic effects that influence binding interactions, while the piperidine and enone groups contribute to conformational flexibility and electrophilic reactivity, respectively. This compound’s synthesis likely involves multi-step reactions, including cyclization for the oxadiazole core and alkylation/condensation for the piperidine-enone linkage.

属性

IUPAC Name |

3-methyl-1-[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]but-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O2/c1-14(2)11-19(24)23-10-6-8-16(13-23)12-18-21-20(22-25-18)17-9-5-4-7-15(17)3/h4-5,7,9,11,16H,6,8,10,12-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZIXPIRLCDGGGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)C=C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

3-Methyl-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)but-2-en-1-one is a synthetic compound that incorporates a piperidine ring and an oxadiazole moiety. The biological activity of this compound is of significant interest due to the pharmacological potential associated with oxadiazole derivatives, which have been reported to exhibit a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer effects.

Chemical Structure

The chemical structure of the compound can be represented as follows:

Biological Activity Overview

The biological activity of 3-Methyl-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)but-2-en-1-one is primarily attributed to the presence of the oxadiazole ring. Research indicates that compounds containing this moiety often demonstrate significant antimicrobial properties, including antibacterial and antifungal activities.

Antimicrobial Activity

Studies have shown that oxadiazole derivatives can effectively inhibit various strains of bacteria and fungi. For instance:

- Antibacterial Activity : Compounds similar to 3-Methyl-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)but-2-en-1-one have been tested against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. Results indicate that certain derivatives exhibit minimum inhibitory concentration (MIC) values as low as 0.0039 mg/mL against these pathogens .

| Compound | Target Bacteria | MIC (mg/mL) |

|---|---|---|

| 29a | S. aureus | 0.025 |

| 29b | E. coli | 0.015 |

Anti-inflammatory and Analgesic Effects

Research has also highlighted the anti-inflammatory properties of oxadiazole derivatives. For example, studies have demonstrated that these compounds can significantly reduce inflammation in animal models by inhibiting pro-inflammatory cytokines .

Case Study 1: Antitubercular Activity

In a study conducted by Dhumal et al., novel oxadiazole derivatives were synthesized and evaluated for their antitubercular activity against Mycobacterium bovis BCG. The most active compounds displayed strong inhibition in both active and dormant states of the bacteria, suggesting a potential application in tuberculosis treatment .

Case Study 2: Neuroprotective Effects

Another research effort investigated the neuroprotective effects of oxadiazole derivatives in models of neurodegeneration. Compounds with piperidine moieties were found to protect neuronal cells from oxidative stress-induced apoptosis, indicating their potential use in neurodegenerative diseases .

The mechanism by which 3-Methyl-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)but-2-en-1-one exerts its biological effects is believed to involve interaction with specific enzymes or receptors. The oxadiazole ring may act as a bioisostere for carboxylic acids or amides, facilitating interactions with various biological targets.

相似化合物的比较

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on shared motifs: 1,2,4-oxadiazole derivatives, piperidine-containing molecules, and enone-bearing compounds. Below is a detailed comparison:

1,2,4-Oxadiazole Derivatives

- PSN375963 (4-(5-[4-butylcyclohexyl]-1,2,4-oxadiazol-3-yl)pyridine): Key Differences: Replaces the o-tolyl group with a 4-butylcyclohexyl moiety and lacks the piperidine-enone system. Absence of the enone limits electrophilic interactions .

- Compound 7b (S-Methyl-[3-(o-tolyl)-1,2,4-oxadiazol-5-yl] propyl glycoside): Key Similarities: Shares the 3-(o-tolyl)-1,2,4-oxadiazol-5-yl motif. Crystallographic Data: Crystallizes in a triclinic system (space group P1), with empirical formula C22H25N2O7 . Functional Impact: Glycosidic substitution introduces polar hydroxyl groups, contrasting with the apolar enone-piperidine system in the target compound.

Piperidine-Containing Analogs

- Rimonabant (SR141716A): Key Differences: Contains a pyrazole-carboxamide core instead of oxadiazole and enone. Functional Impact: As a CB1 receptor antagonist, its piperidine-carboxamide group engages in hydrogen bonding with receptors—a feature absent in the target compound’s enone system .

- PSN632408: Key Similarities: Features a piperidine-linked oxadiazole scaffold. Functional Impact: The morpholinoethyl ester group enhances solubility but reduces metabolic stability compared to the target compound’s enone .

Enone-Bearing Compounds

- Patent Compound (3-((3-(4-(2-(Isobutylsulfonyl)phenoxy)-3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-5,5-dimethyl-1-(2-morpholinoethyl)imidazolidine-2,4-dione): Key Differences: Incorporates an imidazolidinedione ring and trifluoromethyl group, absent in the target compound. Functional Impact: The electron-withdrawing trifluoromethyl group increases oxidative stability, while the imidazolidinedione introduces additional hydrogen-bonding sites .

Research Findings and Implications

- Metabolic Stability : The 1,2,4-oxadiazole core in the target compound confers resistance to enzymatic degradation compared to ester/amide analogs (e.g., rimonabant) .

- Crystallographic Behavior : Analogous oxadiazole derivatives (e.g., Compound 7b) exhibit triclinic packing, suggesting similar crystal lattice challenges for the target compound .

- Drug-Likeness: The enone moiety may confer reactivity toward nucleophilic residues (e.g., cysteine thiols), necessitating prodrug strategies for in vivo applications .

常见问题

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 3-Methyl-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)but-2-en-1-one?

- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization of oxadiazole rings, piperidine functionalization, and enone formation. Key steps include:

- Oxadiazole formation : Use of hydroxylamine and carboxylic acid derivatives under reflux in ethanol or THF .

- Piperidine coupling : Employing nucleophilic substitution or reductive amination with catalysts like Pd/C or Ni .

- Enone synthesis : Aldol condensation under basic conditions (e.g., KOH/EtOH) .

- Monitoring : Reaction progress is tracked via TLC or HPLC, with purification by column chromatography .

Q. How can structural characterization of this compound be validated?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR : 1H/13C NMR to confirm proton environments and carbon frameworks (e.g., piperidine protons at δ 2.5–3.5 ppm, oxadiazole carbons at ~165 ppm) .

- XRD : Single-crystal X-ray diffraction for bond lengths/angles (e.g., oxadiazole C–N bond ~1.30 Å) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 406.19) .

Q. What in vitro assays are suitable for preliminary biological screening?

- Methodological Answer : Prioritize assays based on structural motifs:

- Enzyme inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase assays for piperidine-containing compounds) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC50 calculations .

- Solubility : Use shake-flask method in PBS (pH 7.4) to guide formulation studies .

Advanced Research Questions

Q. How can contradictions in biological activity data across studies be resolved?

- Methodological Answer :

- Orthogonal assays : Validate results using complementary techniques (e.g., SPR for binding affinity vs. enzymatic assays) .

- Metabolic stability : Perform microsomal incubation (e.g., human liver microsomes) to assess if metabolites interfere with activity .

- Structural analogs : Synthesize derivatives (e.g., replacing o-tolyl with fluorophenyl) to isolate SAR trends .

Q. What strategies address low yields in cross-coupling steps during synthesis?

- Methodological Answer :

- Catalyst screening : Test Pd(OAc)2/XPhos or NiCl2(dppe) for Buchwald-Hartwig couplings .

- Solvent optimization : Compare DMF (polar aprotic) vs. toluene (non-polar) for sterically hindered reactions .

- DOE approach : Use factorial design to optimize temperature, catalyst loading, and reaction time .

Q. How can computational modeling predict binding modes with biological targets?

- Methodological Answer :

- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets (e.g., prioritize oxadiazole H-bonding with Lys residues) .

- MD simulations : Run 100-ns trajectories in GROMACS to assess protein-ligand stability .

- Free energy calculations : Apply MM-PBSA to rank binding affinities of analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。